

evolutionary relationship of Eilat virus to other alphaviruses

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An In-depth Technical Guide on the Evolutionary Relationship of Eilat Virus to Other Alphaviruses

For Researchers, Scientists, and Drug Development Professionals

Introduction

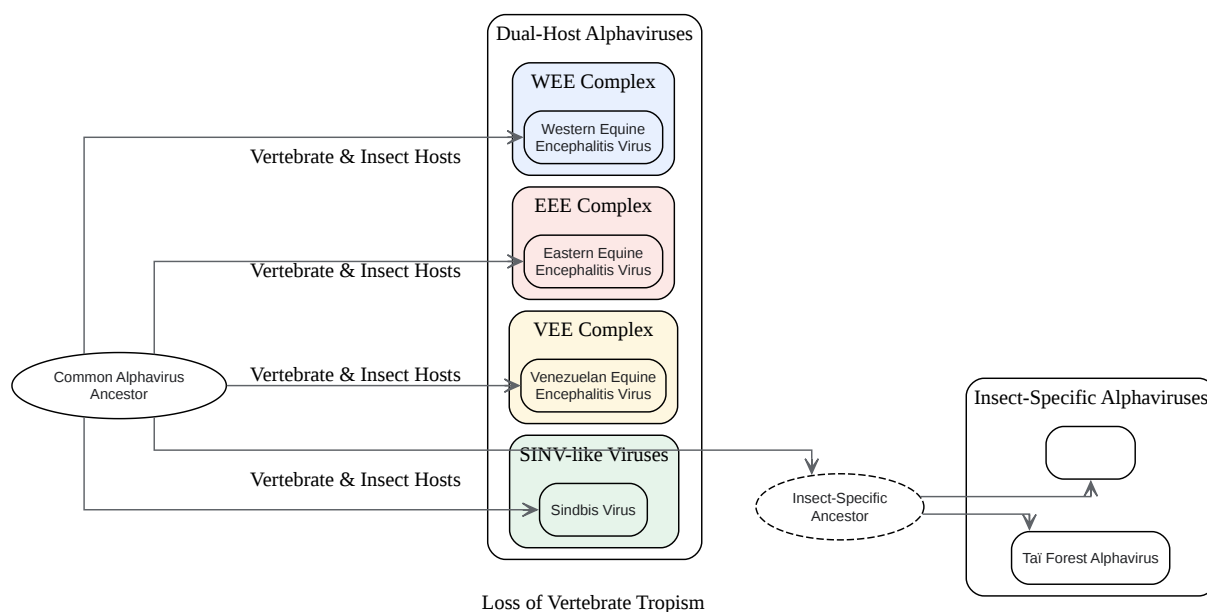
The genus Alphavirus, belonging to the family Togaviridae, comprises a diverse group of small, spherical, enveloped RNA viruses.^{[1][2]} Most alphaviruses are arthropod-borne, transmitted by mosquitoes, and are capable of infecting a wide range of vertebrate hosts, including humans, where they can cause diseases ranging from debilitating arthralgia to fatal encephalitis.^{[3][4][5]} A notable exception to this dual-host tropism is the Eilat virus (EILV), an alphavirus with a host range restricted to insects, primarily mosquitoes. This unique characteristic makes EILV a subject of intense research interest for understanding the evolutionary mechanisms of host range determination and for its potential as a safe and effective vaccine platform.

This technical guide provides a comprehensive overview of the evolutionary relationship of Eilat virus to other alphaviruses, presenting quantitative data, detailed experimental protocols, and visual diagrams to elucidate its phylogenetic position and the molecular basis of its unique biology.

Phylogenetic Placement of Eilat Virus

Phylogenetic analyses consistently place Eilat virus within the mosquito-borne clade of alphaviruses. It is positioned as a sister virus to the Western Equine Encephalitis (WEE) antigenic complex. This placement suggests that EILV evolved from a mosquito-borne ancestor that likely had the ability to infect vertebrates, and subsequently lost this capacity. The discovery of other insect-specific alphaviruses, such as Tai Forest alphavirus (TALV), Mwinilunga alphavirus (MWAV), Agua Salud alphavirus (ASALV), and Yada Yada virus (YYV), has led to the recognition of a distinct clade of insect-specific viruses within the alphavirus genus, with EILV and TALV forming a sister group to the WEE complex.

Logical Relationship of Alphavirus Clades



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Caption: Phylogenetic relationship of Eilat virus within the Alphavirus genus.

Quantitative Genomic Comparison

The genetic divergence of EILV from other alphaviruses underscores its unique evolutionary path. The following tables summarize the nucleotide and amino acid sequence identities between EILV and other representative alphaviruses.

Table 1: Nucleotide and Amino Acid Divergence of Eilat Virus

Comparison Virus	Nucleotide Identity (%)	Amino Acid Identity (%)	Antigenic Complex
Other Alphaviruses	43 - 57	32 - 78	Various

Data sourced from Nasar et al., 2012.

Table 2: Pairwise Amino Acid Identity of Taï Forest Alphavirus (TALV) to Eilat Virus

Protein	Amino Acid Identity (%)
Non-structural proteins	67 - 88
Structural proteins	67 - 88

Data sourced from Junglen et al., 2017.

Molecular Basis of Host Restriction

The inability of Eilat virus to replicate in vertebrate cells is a multi-faceted phenomenon, with restrictions occurring at multiple stages of the viral life cycle. This host range restriction is not due to temperature sensitivity, as the virus fails to replicate in vertebrate cells at both 28°C and 37°C.

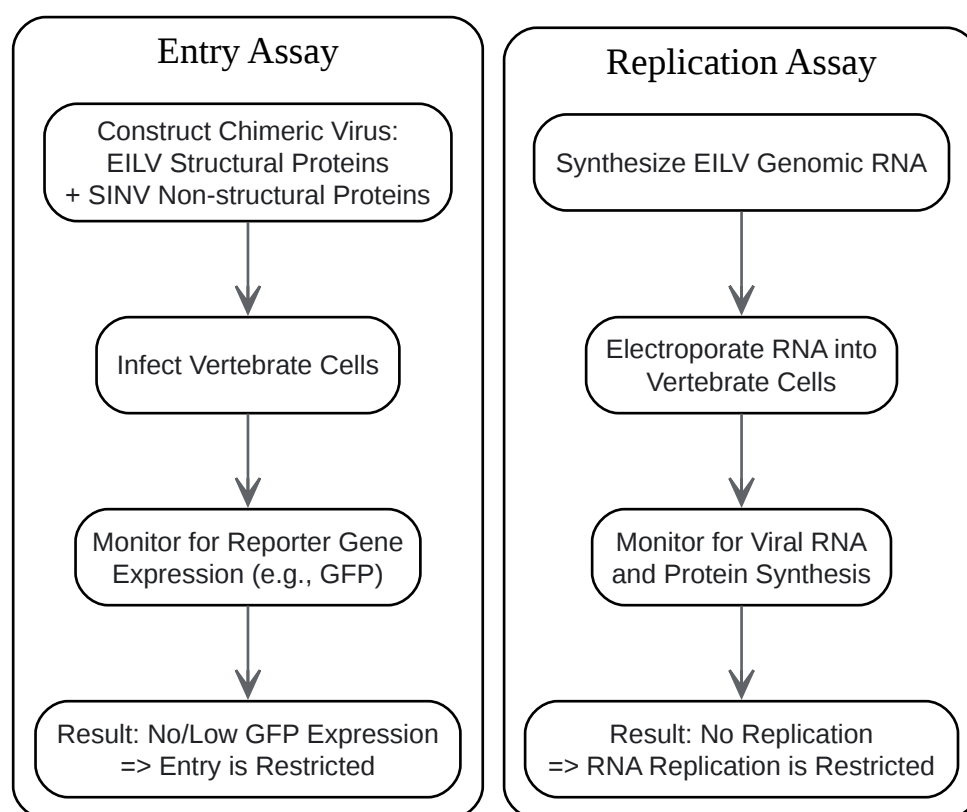
Key Experimental Findings:

- Entry Block: Chimeric viruses engineered with the structural proteins of EILV and the non-structural proteins of a vertebrate-competent alphavirus (like Sindbis virus) show a

significantly reduced ability to enter vertebrate cells.

- **RNA Replication Failure:** Even when the viral RNA is directly introduced into the cytoplasm of vertebrate cells, bypassing the entry step, EILV RNA fails to replicate. This indicates that the viral non-structural proteins are unable to form a functional replication complex within the vertebrate cellular environment.

Experimental Workflow for Investigating Host Restriction



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Caption: Workflow for determining Eilat virus host range restriction.

Detailed Experimental Protocols

Virus Isolation and Propagation

- **Cell Lines:** Mosquito cell lines such as C6/36 (*Aedes albopictus*) or C7/10 are used for the isolation and propagation of Eilat virus. Vertebrate cell lines like BHK-21 (baby hamster kidney) and Vero (African green monkey kidney) are used to confirm the lack of replication.
- **Infection:** Mosquito cells are infected with EILV at a low multiplicity of infection (MOI), for instance, 0.01. The culture supernatant is harvested at various time points post-infection.
- **Titration:** Viral titers are determined by plaque assay or TCID₅₀ (50% Tissue Culture Infectious Dose) assay on mosquito cell monolayers.

RNA Extraction and Sequencing

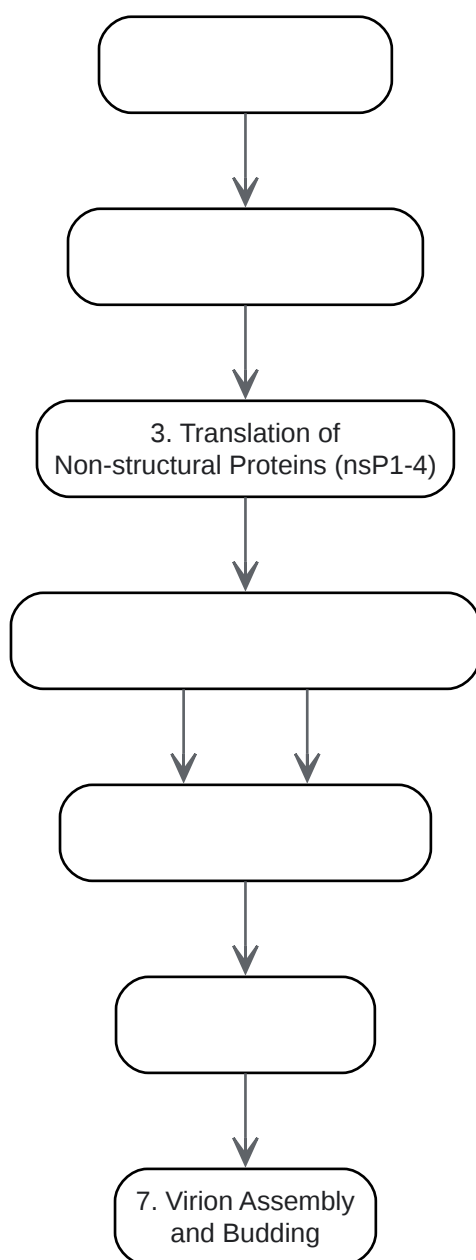
- **RNA Extraction:** Viral RNA is extracted from infected cell culture supernatants using commercial kits (e.g., QIAamp Viral RNA Mini Kit).
- **Reverse Transcription and PCR:** The extracted RNA is reverse transcribed to cDNA using random primers or gene-specific primers. The resulting cDNA is then amplified by PCR to obtain fragments covering the entire viral genome.
- **Sequencing:** The amplified PCR products are sequenced using Sanger or next-generation sequencing methods to obtain the complete genome sequence of the virus.

Phylogenetic Analysis

- **Sequence Alignment:** The obtained viral genome sequences are aligned with other alphavirus sequences from databases like GenBank. Multiple sequence alignments of the coding regions for non-structural and structural proteins are performed using algorithms like ClustalW or MAFFT.
- **Phylogenetic Tree Construction:** Phylogenetic trees are constructed using methods such as:
 - **Neighbor-Joining:** A distance-matrix-based method.
 - **Maximum Likelihood:** A model-based method that finds the tree that maximizes the likelihood of observing the given sequences.
 - **Bayesian Inference:** A statistical method that provides probabilities for the possible trees.

- Model Selection: For model-based methods, an appropriate model of nucleotide or amino acid substitution is selected (e.g., JTT, GTR) based on statistical criteria.
- Tree Validation: The robustness of the phylogenetic tree topology is assessed using bootstrap analysis (e.g., 1000 replicates).

Signaling Pathway of Alphavirus Replication (General)



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Caption: Generalized alphavirus replication cycle.

Implications for Drug and Vaccine Development

The insect-specific nature of Eilat virus makes it an attractive candidate for development as a vaccine vector. Chimeric viruses can be created where the structural proteins of EILV are replaced with those of pathogenic alphaviruses (e.g., Chikungunya, VEEV). These chimeras can be grown to high titers in insect cells but are unable to replicate in vertebrates, offering a potentially safe platform for inducing protective immunity without the risk of causing disease. Furthermore, the study of the molecular determinants of EILV's host restriction can provide valuable insights into alphavirus pathogenesis and identify novel targets for antiviral drug development.

Conclusion

Eilat virus occupies a unique and informative position within the evolutionary landscape of the alphaviruses. Its phylogenetic placement as a sister to the WEE complex, combined with its insect-specific phenotype, provides a compelling model for studying the viral and host factors that govern alphavirus host range. The multigenic nature of its host restriction, involving both viral entry and RNA replication, highlights the complex interplay between the virus and its host. Continued research into the biology of Eilat virus and other insect-specific alphaviruses will undoubtedly deepen our understanding of viral evolution and open new avenues for the development of novel vaccines and antiviral therapies.

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